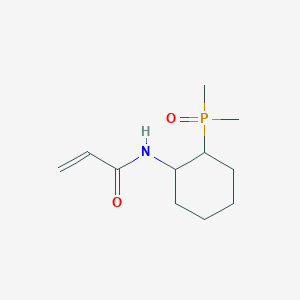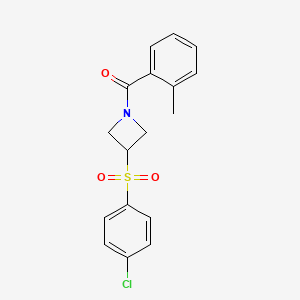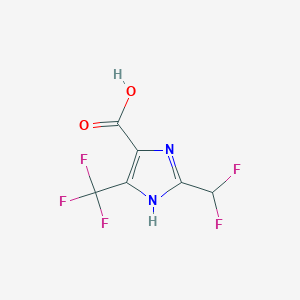
4-Fluoro-2-methylphenylacetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methylphenylacetylene: is an organic compound with the molecular formula C9H7F. It is a derivative of phenylacetylene, where the phenyl ring is substituted with a fluorine atom at the fourth position and a methyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methylphenylacetylene can be achieved through various methods. One common approach involves the Sonogashira coupling reaction , where 4-fluoro-2-methylphenyl iodide reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methylphenylacetylene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Addition Reactions: The triple bond in the acetylene moiety can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Halogenation: Halogens like bromine or chlorine in the presence of light or a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 4-methoxy-2-methylphenylacetylene or 4-tert-butoxy-2-methylphenylacetylene.
Addition Products: Dihalides or hydrogenated alkanes.
Scientific Research Applications
4-Fluoro-2-methylphenylacetylene has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Material Science: Incorporated into polymers and materials with unique electronic properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Agrochemicals: Used in the development of new pesticides and herbicides
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methylphenylacetylene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and addition reactions. The presence of the fluorine atom can influence the electronic properties of the molecule, making it more reactive towards certain reagents. The acetylene moiety allows for further functionalization through addition reactions .
Comparison with Similar Compounds
4-Fluoro-2-methylphenol: Similar structure but with a hydroxyl group instead of an acetylene moiety.
4-Fluoro-2-methylbenzene: Lacks the acetylene group, making it less reactive in certain types of reactions.
4-Fluoro-2-methylbenzonitrile: Contains a cyano group instead of an acetylene group
Uniqueness: 4-Fluoro-2-methylphenylacetylene is unique due to the presence of both a fluorine atom and an acetylene group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science .
Properties
IUPAC Name |
1-ethynyl-4-fluoro-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKWREICHVGKFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2407505.png)



![2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2407510.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide](/img/structure/B2407515.png)
![2,5-dimethoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2407516.png)
